Methyl 3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride
Description
Methyl 3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride is a fluorinated pyrrolidine derivative characterized by a methyl ester group at the 3-position, a fluorine atom at the 3-position, and a tert-butoxycarbonylamino (Boc-protected amino) methyl substituent at the 4-position of the pyrrolidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly as a building block in drug discovery .
Properties
IUPAC Name |
methyl 3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O4.ClH/c1-11(2,3)19-10(17)15-6-8-5-14-7-12(8,13)9(16)18-4;/h8,14H,5-7H2,1-4H3,(H,15,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAXANDWJJTINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1(C(=O)OC)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound’s structural analogs primarily differ in substituents on the pyrrolidine/piperidine rings, fluorine positioning, and functional groups. Key examples include:
Key Observations :
- Fluorine Substitution: The target compound and the piperidine analog () share a 3-fluoro group, which may enhance metabolic stability and binding affinity in biological systems compared to non-fluorinated analogs (e.g., methyl 4-methylpyrrolidine-3-carboxylate) .
- Boc-Protected Amino Group: Unique to the target compound, this substituent provides a handle for further functionalization, unlike the trifluoromethyl or methyl groups in compounds.
Physicochemical Data :
Key Observations :
- Salt Form : Hydrochloride salts (target compound and ) improve aqueous solubility compared to free bases, critical for bioavailability .
- Optical Activity : Chiral centers in piperidine derivatives () result in significant optical rotation, suggesting similar stereochemical considerations apply to the target compound during synthesis .
Pharmacological Potential
- Target Compound: The Boc-protected amino group and fluorine substitution position it as a precursor for protease inhibitors or receptor antagonists, leveraging pyrrolidine’s rigidity for target binding .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step routes, including:
- Ring Formation : Cyclization of pyrrolidine precursors via nucleophilic substitution or reductive amination (e.g., using NaBHCN) under inert conditions .
- Functionalization : Fluorination at the 3-position using Selectfluor® or DAST (diethylaminosulfur trifluoride) .
- Carbamate Protection : Introduction of the (2-methylpropan-2-yl)oxycarbonyl (Boc) group via reaction with Boc-anhydride in the presence of a base like DMAP .
- Salt Formation : Hydrochloride salt preparation via HCl gas bubbling in anhydrous ether .
Q. How is the compound characterized for purity and structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR validate fluorine substitution patterns and Boc-group integrity (e.g., δ ~1.4 ppm for Boc methyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., [M+H] for CHFNO·HCl) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. What stability profiles are observed under different storage conditions?
- Methodological Answer :
- Thermal Stability : Assess via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Hydrochloride salts generally exhibit higher stability than free bases .
- Hydrolytic Sensitivity : Boc groups are labile under acidic conditions (e.g., HCl/dioxane). Store at -20°C in desiccated, amber vials to prevent degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, Boc-group substitution) impact biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogs using in vitro assays (e.g., receptor binding). For example:
| Analog | Fluorine Position | Bioactivity (IC) | Reference |
|---|---|---|---|
| Parent | 3-position | 12 nM (Target X) | |
| Cl-substituted | 4-position | 45 nM (Target X) |
- Key Insight : Fluorine at 3-position enhances target affinity due to electronegativity and steric effects .
Q. What crystallization strategies optimize polymorph control for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion (e.g., methanol/water) or slow evaporation (dichloromethane/hexane) to obtain single crystals .
- Cocrystallization : Add coformers (e.g., succinic acid) to stabilize specific polymorphs. Reported lattice parameters: a = 10.2 Å, b = 12.8 Å, c = 8.9 Å .
Q. How can in vivo pharmacokinetic (PK) studies be designed to assess bioavailability?
- Methodological Answer :
- Dosing : Administer via IV (1 mg/kg) and oral (5 mg/kg) routes in rodent models. Collect plasma samples at 0, 1, 3, 6, 12, 24h .
- LC-MS/MS Analysis : Quantify compound levels using MRM transitions (e.g., m/z 325 → 210). Reported oral bioavailability: ~35% due to first-pass metabolism .
Q. What analytical techniques resolve contradictions in reported synthetic yields?
- Methodological Answer :
- Reaction Monitoring : Use in situ FTIR to track intermediate formation (e.g., carbonyl peaks at ~1700 cm) .
- Controlled Variables : Optimize temperature (e.g., 0°C for Boc protection vs. room temperature for fluorination). Yields vary from 60% (unoptimized) to 85% (optimized) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
